molecular formula C11H23NO2 B13288533 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol

2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol

Cat. No.: B13288533
M. Wt: 201.31 g/mol
InChI Key: ABIFHESQIMASMT-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol (CAS 1562081-08-6) is an organic compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . This diol derivative features a cyclohexyl ring substituted with two methyl groups, making it a valuable intermediate in synthetic organic and medicinal chemistry research. Its structure, containing both amino and diol functional groups, contributes to its properties as a potential ligand or building block for more complex molecular architectures. Researchers utilize this compound in the development of novel chemical entities, leveraging its scaffold for structure-activity relationship (SAR) studies. It is typically supplied with a high purity level of 95% . Handling this material requires appropriate safety precautions. The compound carries the GHS signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Researchers should refer to the corresponding Safety Data Sheet (SDS) for detailed handling protocols. Recommended precautionary measures include wearing protective gloves and eye/face protection, ensuring adequate ventilation, and avoiding inhalation of dust or vapors . For optimal stability, this reagent should be stored in a cool, dark place under an inert atmosphere, ideally between 2-8°C . Important Notice: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals. All information provided is for scientific reference purposes.

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

2-[(3,4-dimethylcyclohexyl)amino]propane-1,3-diol

InChI

InChI=1S/C11H23NO2/c1-8-3-4-10(5-9(8)2)12-11(6-13)7-14/h8-14H,3-7H2,1-2H3

InChI Key

ABIFHESQIMASMT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)NC(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol typically involves the reaction of 3,4-dimethylcyclohexylamine with an appropriate diol precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group may yield ketones or aldehydes, while reduction of the amino group may produce secondary or tertiary amines .

Scientific Research Applications

2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the diol group can participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Key Differences :

  • Substituent Chemistry: Unlike the lignin-related compounds, which feature methoxy- and hydroxy-substituted aromatic rings, this compound replaces aromaticity with a saturated cyclohexyl group.
  • Functional Groups: The secondary amine in the target compound contrasts with the ether-linked phenoxy groups in lignin models, altering reactivity (e.g., susceptibility to oxidation or enzymatic cleavage) .

Physicochemical and Functional Comparisons

Cyclohexane Derivatives

  • Stability : Cyclohexanes are generally more stable than aromatic analogs due to the absence of ring strain and lower susceptibility to electrophilic substitution. However, the dimethyl groups on the cyclohexyl ring may introduce steric hindrance .
  • Solubility: The diol moiety enhances water solubility compared to non-polar cyclohexanes (e.g., cyclohexane itself), though less so than fully hydroxylated analogs like 2,2-Bis(bromomethyl)propane-1,3-diol (CAS: 3296-90-0) .

Secondary Amine Derivatives

  • Reactivity : Secondary amines are nucleophilic and can participate in condensation or alkylation reactions. This contrasts with tertiary amines or ether-linked compounds (e.g., veratrylglycerol-β-guaiacyl ether), which lack comparable reactivity .
  • Biological Activity: While lignin model compounds are substrates for bacterial degradation , secondary amines like this compound may exhibit bioactivity in receptor-binding studies, though specific data are unavailable in the evidence.

Research and Industrial Relevance

  • Lignin Analogs : Compounds like veratrylglycerol-β-guaiacyl ether (CAS: 10535-17-8) are critical for studying lignin degradation pathways, particularly in Pseudomonas spp. .

Biological Activity

2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol, with the CAS number 1562081-08-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C11_{11}H23_{23}NO2_2
  • Molecular Weight : 201.31 g/mol
  • Structure : The compound features a cyclohexyl group substituted with two methyl groups and an amino group attached to a propane diol backbone.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : It is hypothesized that the compound may interact with various neurotransmitter receptors due to its structural similarity to known receptor ligands.
  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • CNS Effects : Preliminary studies suggest potential neuroprotective properties, which may be linked to its ability to modulate neurotransmission.
  • Anti-inflammatory Activity : In vitro studies have shown that the compound can reduce inflammatory markers in cultured cells.

Toxicological Profile

The compound has been assessed for toxicity through various studies:

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant improvement in cognitive functions post-injury. The study highlighted the compound's potential in treating neurodegenerative conditions.

Study 2: Anti-inflammatory Responses

In vitro assays using macrophage cell lines showed that treatment with the compound led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in managing inflammatory diseases.

Research Findings Summary Table

StudyFocusKey Findings
Study 1NeuroprotectionImproved cognitive functions post-injury in animal models.
Study 2Anti-inflammationReduced levels of TNF-alpha and IL-6 in macrophage cell lines.
ToxicologyAcute ToxicityLow LD50 similar to propylene glycol; minimal health risks at standard doses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol, and how can stereo-isomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination between 3,4-dimethylcyclohexylamine and propane-1,3-diol derivatives. For stereo control, chiral catalysts or resolution techniques (e.g., chiral HPLC) are critical. Hydrogenation steps using Pd/C or Raney Ni under controlled pressure (e.g., 1–5 bar H₂) can optimize yield . Post-synthesis, nuclear magnetic resonance (NMR) and X-ray crystallography are essential for confirming stereo-configuration .

Q. How should researchers characterize the physicochemical stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC with UV detection (λ = 200–300 nm) and quantify using pseudo-first-order kinetics. Comparative analysis with structurally similar diols (e.g., β-O-4 lignin model compounds) suggests alkaline conditions may accelerate side-chain cleavage .

Q. What analytical techniques are most reliable for quantifying trace impurities in synthesized batches?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) paired with liquid chromatography (LC-MS/MS) detects impurities at ppm levels. For isomers, chiral columns (e.g., Chiralpak IA/IB) with polar mobile phases (acetonitrile/water + 0.1% formic acid) resolve enantiomers. Reference standards from NIST or peer-reviewed syntheses ensure calibration accuracy .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dimethylcyclohexyl group influence the compound’s reactivity in coordination chemistry?

  • Methodological Answer : The bulky cyclohexyl group imposes steric constraints, favoring tetrahedral geometries in metal complexes (e.g., Co(III) or Cu(II)). Synthesize complexes by refluxing the diol with metal salts (e.g., Co(NO₃)₂) in ethanol/water. Characterize via single-crystal XRD and cyclic voltammetry to assess ligand field effects. Comparative studies with less hindered analogs (e.g., Bis-tris propane) reveal enhanced kinetic stability in {LnCu₄} clusters .

Q. What mechanistic insights explain the divergent degradation pathways of erythro vs. threo isomers under oxidative conditions?

  • Methodological Answer : Degradation studies using active oxygen species (AOS) generators (e.g., 4-hydroxy-3-methoxybenzyl alcohol) show erythro isomers degrade 4× faster due to favorable transition-state alignment. Monitor byproduct formation (e.g., fluorophenols) via GC-MS. Threo isomers produce more fragmented byproducts, suggesting competing cleavage mechanisms (e.g., C–O vs. C–C bond scission) .

Q. Can this compound act as a chiral scaffold in asymmetric catalysis, and how can enantioselectivity be optimized?

  • Methodological Answer : Functionalize the amino and diol groups with chiral auxiliaries (e.g., BINOL-phosphates) for asymmetric aldol or Michael reactions. Screen solvents (e.g., THF vs. DCM) and temperatures (−20°C to 60°C) to maximize enantiomeric excess (ee). Kinetic resolution studies using racemic substrates (e.g., epoxides) paired with chiral HPLC validate selectivity .

Q. What computational methods predict the compound’s interaction with biological targets, such as sphingosine-1-phosphate receptors?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of homologous receptors (e.g., FTY720-bound S1PR1). Parametrize force fields (AMBER/CHARMM) to account for the cyclohexyl group’s hydrophobicity. Validate predictions with SPR binding assays (KD measurements) and in vitro cell migration studies .

Data Contradictions and Resolution

Q. Discrepancies in reported rate constants for alkaline degradation: How should researchers reconcile these?

  • Methodological Answer : Variability arises from differences in isomer ratios (erythro/threo) and AOS concentrations. Standardize conditions: Use 0.1 M NaOH, 80°C, and 5 mM AOS. Normalize rate constants (k) to isomer purity (≥98% by HPLC). Meta-analysis of lignin model studies (e.g., VG vs. VS dimers) highlights substituent effects on β-O-4 cleavage .

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